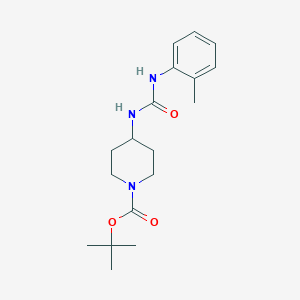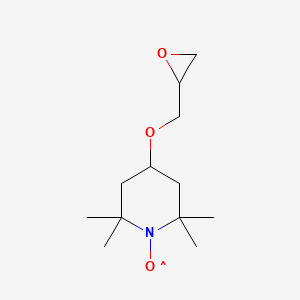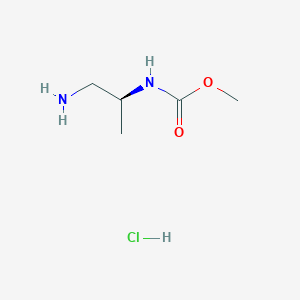
tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as TTPC and is a member of the piperidine family of compounds. TTPC has a unique chemical structure that has been found to have a number of interesting properties that make it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Synthesis Processes
Tert-butyl 4-(3-o-tolylureido)piperidine-1-carboxylate is involved in the synthesis of various biologically active compounds. For instance, it is a key intermediate in the synthesis of crizotinib, a medication used in cancer treatment. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and includes methods such as nucleophilic substitution, oxidation, and halogenation reactions (Kong et al., 2016).
Intermediate in Medication Synthesis
This compound serves as an intermediate in the creation of various medications. For example, it is a key intermediate in the synthesis of Vandetanib, a drug used for the treatment of certain types of cancer, synthesized through steps including acylation, sulfonation, and substitution (Wang et al., 2015).
Role in Anticancer Drug Development
The compound has significant applications in the development of small molecule anticancer drugs. Its synthesis and optimization are crucial for creating effective drugs to overcome resistance problems in cancer treatments (Zhang et al., 2018).
Chemical Structure and Properties
Structural Analysis
X-ray studies of related compounds show the molecular structure and bonding characteristics essential for its function as an intermediate. For example, studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, help in understanding the molecular packing and hydrogen bonding which are critical for the compound’s reactivity and stability (Didierjean et al., 2004).
Crystal Structure Insights
The crystal structure of related tert-butyl piperidine-1-carboxylate compounds provides insights into their chemical behavior, essential for their application in drug synthesis. These structural studies are crucial for understanding how these compounds can be manipulated in the lab to create effective pharmaceutical agents (Mamat et al., 2012).
Applications in Biological Research
- Biological Activity Studies: Research on similar tert-butyl piperidine-1-carboxylate compounds includes evaluating their biological activities, such as antibacterial and anthelmintic properties. These studies are vital for assessing the potential therapeutic applications of the compound and its derivatives (Sanjeevarayappa et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of “tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate” are currently under research and development . The specific target organs have been identified as the respiratory system .
Biochemical Pathways
The compound belongs to the class of organic compounds known as piperidinecarboxylic acids , which may provide some insights into its potential biochemical interactions.
Pharmacokinetics
Safety data sheets indicate that the compound may cause irritation if inhaled, ingested, or comes into contact with skin or eyes .
Result of Action
As the compound is still in the research and development stage , further studies are needed to elucidate its effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, it is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . Additionally, proper ventilation is necessary when handling the compound .
Biochemische Analyse
Biochemical Properties
tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate: plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols This interaction can inhibit the enzyme’s activity, leading to changes in the levels of epoxides and diols in the body
Cellular Effects
The effects of This compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with soluble epoxide hydrolase can modulate inflammatory responses and protect against hypertension Moreover, it may affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of soluble epoxide hydrolase by binding to its active site, preventing the enzyme from catalyzing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which have various biological effects. Additionally, it may interact with other enzymes and proteins, influencing their activity and leading to changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that its effects on cellular function can vary, with some effects diminishing over time as the compound degrades.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory properties and protection against hypertension . At higher doses, it may cause toxic or adverse effects, including potential damage to organs and tissues. Threshold effects have been observed, where the compound’s effectiveness plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes such as soluble epoxide hydrolase, influencing the metabolism of epoxides to diols . This interaction can affect metabolic flux and the levels of metabolites in the body. Additionally, it may be metabolized by other enzymes, leading to the formation of different metabolites with varying biological activities.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . Its distribution can affect its effectiveness and potential side effects, as different tissues may have varying levels of the compound.
Subcellular Localization
This compound: is localized within specific subcellular compartments, which can influence its activity and function. It may be directed to certain organelles or compartments through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(2-methylphenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-7-5-6-8-15(13)20-16(22)19-14-9-11-21(12-10-14)17(23)24-18(2,3)4/h5-8,14H,9-12H2,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXAXQGXZBMNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128962 | |
| Record name | 1,1-Dimethylethyl 4-[[[(2-methylphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233953-15-5 | |
| Record name | 1,1-Dimethylethyl 4-[[[(2-methylphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233953-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[[(2-methylphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3027043.png)

![N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B3027045.png)


![Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-](/img/structure/B3027049.png)




![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3027058.png)
